2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Mechanism of Action
Target of Action
It has been found to be involved in the formation of single-ion conductive polymer electrolytes (sipe) and poly(vinylidene fluoride-co-hexafluoropropylene) (pvdf-hfp) composite membranes .
Mode of Action
The compound is synthesized through a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction involving 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA), forming a SIPE with hydrogen bonding .
Biochemical Pathways
The compound plays a role in the formation of SIPE and PVDF-HFP composite membranes, which have a highly porous network structure, excellent thermal stability (>300°C), and high mechanical strength (17.3 MPa)
Result of Action
The SIPE/PVDF-HFP composite membrane prepared without lithium salt has a high ionic conductivity of 2.78 × 10 –5 S cm –1 at 30°C . It shows good compatibility with lithium metal electrodes and a high lithium ion transfer number (0.89)
Action Environment
The action of the compound is influenced by environmental factors such as temperature. For example, the Li//LiFePO4 battery shows excellent cycle life and rate performance at 60 or 25 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
The synthesis of 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves several steps. One common method includes the reaction of 2-thiouracil derivatives with N-aryl-2-chloroacetamides in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: These compounds have similar structures but differ in the substituents on the pyrimidine ring.
2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide: This compound has a thiazole ring instead of the trifluoromethylphenyl group.
The uniqueness of 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide lies in its trifluoromethylphenyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)8-1-3-9(4-2-8)18-10(20)7-22-11-5-6-17-12(21)19-11/h1-6H,7H2,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOOWTNNMFIDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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